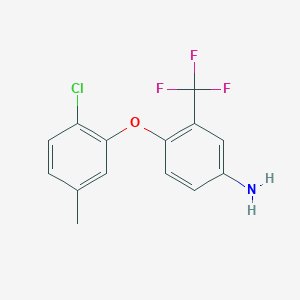

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine is an organic compound characterized by the presence of chloro, methyl, phenoxy, and trifluoromethyl groups attached to a phenylamine backbone

準備方法

The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Trifluoromethylation: The amine intermediate is subjected to trifluoromethylation using a reagent like trifluoromethyl iodide in the presence of a base.

Coupling Reaction: Finally, the trifluoromethylated amine is coupled with 2-chloro-5-methylphenol under basic conditions to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

科学的研究の応用

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Industrial Applications: The compound is explored for use in the production of specialty chemicals and intermediates in various industrial processes.

作用機序

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

類似化合物との比較

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine can be compared with similar compounds such as:

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-benzoic acid: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.

2-Chloro-5-methyl-4-(trifluoromethoxy)benzoic acid:

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-benzaldehyde: This aldehyde derivative has distinct reactivity due to the presence of the formyl group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique electronic and steric properties, making it valuable for diverse scientific and industrial applications.

生物活性

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological assays, and relevant case studies associated with this compound, emphasizing its pharmacological potential.

Chemical Structure

The compound features a complex structure characterized by a chloro-substituted phenoxy group and a trifluoromethyl group. Its molecular formula can be represented as C15H13ClF3NO, indicating the presence of chlorine, fluorine, and nitrogen within its structure.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with amines in the presence of catalysts. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods that enhance reaction efficiency.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit specific enzymes linked to cancer progression, such as 17β-HSD Type 3. The most potent analogs from such studies demonstrated IC50 values in the low nanomolar range (e.g., 700 nM) against cancer cell lines .

The biological activity of this compound is hypothesized to stem from its ability to interact with key enzymes involved in metabolic pathways. The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins. Additionally, the presence of the chloro group may influence binding affinity and selectivity towards specific biological targets.

Case Studies

- Inhibition of 17β-HSD : A study synthesized over 30 analogs, revealing that some compounds exhibited significant inhibition of 17β-HSD Type 3 with IC50 values ranging from 700 nM to 900 nM. These findings suggest that modifications on the phenyl ring can substantially affect biological activity .

- Cell Line Studies : In vitro assays demonstrated that certain derivatives of this compound showed promising results against various cancer cell lines, including leukemia cells (CCRF-CEM), where one inhibitor displayed a GI50 value of 10 nM .

- Selectivity Profiles : The selectivity of these compounds for specific enzyme types was also assessed. Some inhibitors were found to be selective over other isoforms of 17β-HSD, indicating potential for targeted therapeutic applications .

Table 1: Summary of Biological Activity

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | 17β-HSD Type 3 | 700 | High |

| Compound B | CCRF-CEM | 10 | Moderate |

| Compound C | Other Enzyme | >1000 | Low |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted amination | Solvent-free, 150°C | 85 |

| Conventional amination | Ethanol, reflux | 75 |

特性

IUPAC Name |

4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-12-5-3-9(19)7-10(12)14(16,17)18/h2-7H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNYUZITOIDRKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。